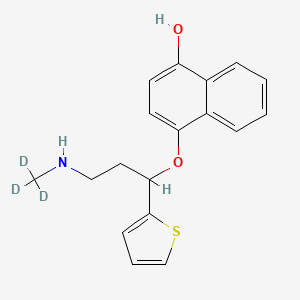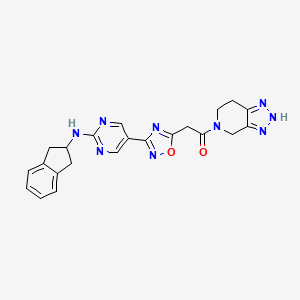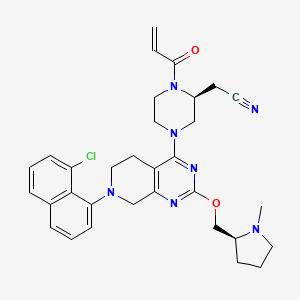
KRas G12C inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRas G12C inhibitor 3 is a small molecule compound specifically designed to target the KRas G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation results in a substitution of glycine with cysteine at position 12 in the KRas protein, leading to continuous activation of the protein and uncontrolled cell proliferation . This compound binds covalently to the mutant cysteine, locking the protein in its inactive GDP-bound state and thereby inhibiting its oncogenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRas G12C inhibitor 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:
Formation of the core scaffold: The core scaffold of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core scaffold is then functionalized with various substituents to enhance its binding affinity and selectivity for the KRas G12C mutant protein.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions: KRas G12C inhibitor 3 undergoes several types of chemical reactions, including:
Covalent Bond Formation: The inhibitor forms a covalent bond with the cysteine residue in the KRas G12C mutant protein.
Substitution Reactions: The inhibitor can undergo substitution reactions with various nucleophiles and electrophiles during its synthesis.
Common Reagents and Conditions:
Major Products: The major product formed from the reactions involving this compound is the covalently bound complex with the KRas G12C mutant protein, which effectively inhibits its oncogenic activity .
Scientific Research Applications
KRas G12C inhibitor 3 has a wide range of scientific research applications, including:
Mechanism of Action
KRas G12C inhibitor 3 exerts its effects by covalently binding to the cysteine residue at position 12 in the KRas G12C mutant protein . This binding locks the protein in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring the KRas G12C mutation .
Comparison with Similar Compounds
KRas G12C inhibitor 3 represents a promising therapeutic option for targeting KRas G12C mutant cancers, with ongoing research aimed at further understanding its mechanism of action and optimizing its clinical efficacy.
Properties
Molecular Formula |
C32H36ClN7O2 |
|---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H36ClN7O2/c1-3-29(41)40-18-17-39(19-23(40)12-14-34)31-25-13-16-38(28-11-5-8-22-7-4-10-26(33)30(22)28)20-27(25)35-32(36-31)42-21-24-9-6-15-37(24)2/h3-5,7-8,10-11,23-24H,1,6,9,12-13,15-21H2,2H3/t23-,24-/m0/s1 |
InChI Key |
IYDWXYZUEBUWCQ-ZEQRLZLVSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
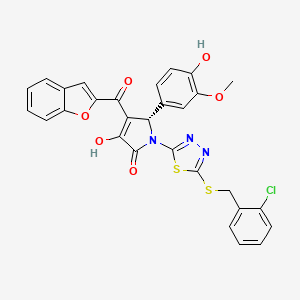
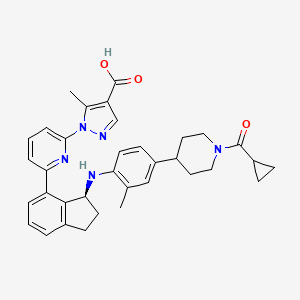
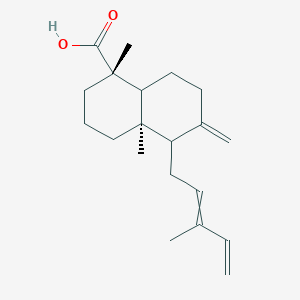
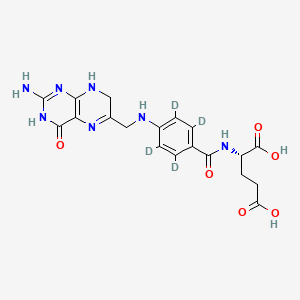
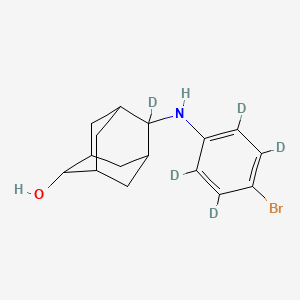

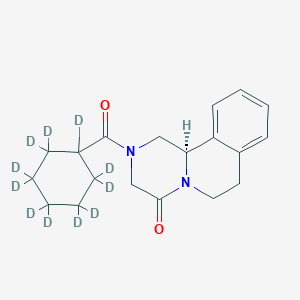
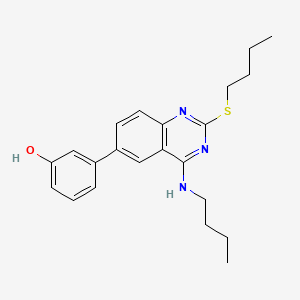

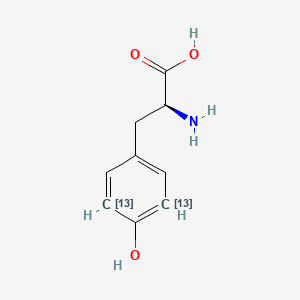
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
